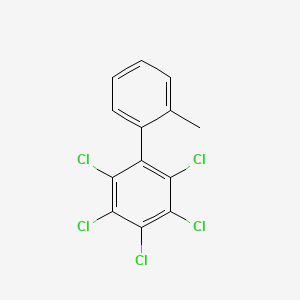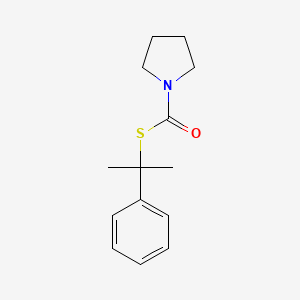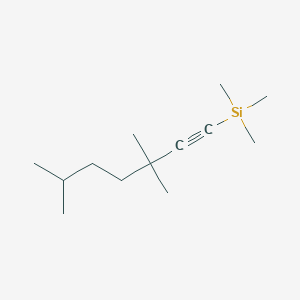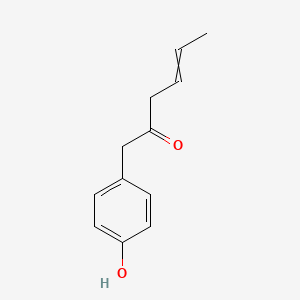
1-(4-Hydroxyphenyl)hex-4-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)hex-4-en-2-one is an organic compound with the molecular formula C12H14O2. It is a phenolic compound characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a hexenone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)hex-4-en-2-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and hexan-2-one. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. Additionally, the reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 1-(4-Hydroxyphenyl)hex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexenone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)hexan-2-ol.
Substitution: Formation of 4-alkoxyphenylhex-4-en-2-one or 4-acetoxyphenylhex-4-en-2-one.
科学的研究の応用
1-(4-Hydroxyphenyl)hex-4-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the production of fragrances, flavors, and dyes
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)hex-4-en-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition occurs through hydrogen bonding and van der Waals interactions, leading to a decrease in enzyme activity and subsequent reduction in glucose absorption .
類似化合物との比較
1-(4-Hydroxyphenyl)hex-4-en-2-one can be compared with other similar compounds such as:
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in the fragrance industry.
4-Hydroxyacetophenone: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-Hydroxybenzaldehyde: Employed in the production of dyes and as a precursor in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its unique hexenone chain, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61345-74-2 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)hex-4-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2-3,5-8,13H,4,9H2,1H3 |
InChIキー |
PKKCJKUFLFZABR-UHFFFAOYSA-N |
正規SMILES |
CC=CCC(=O)CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


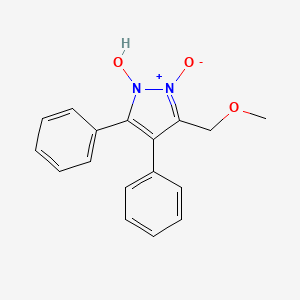
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
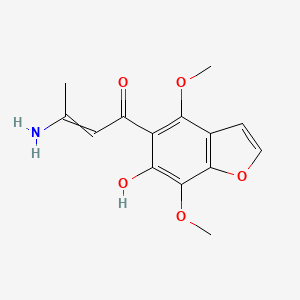


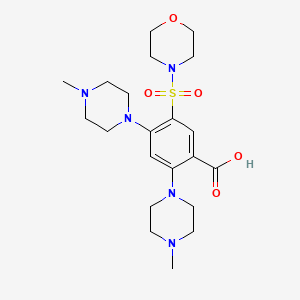
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
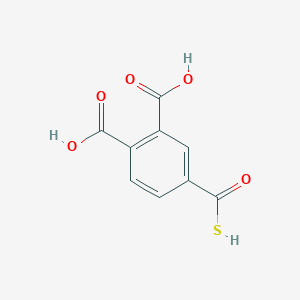

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
